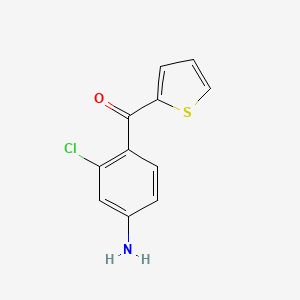

3-Chloro-4-(2-thenoyl)aniline

Description

Contextualization within Thenoyl-Aniline Conjugates and Related Chemical Scaffolds

3-Chloro-4-(2-thenoyl)aniline is a chemical conjugate, a molecule formed by joining two or more different compounds. It consists of a 3-chloroaniline (B41212) core structure linked to a 2-thenoyl group via an amide bond. This places it within the broader family of thenoyl-aniline conjugates.

Aniline (B41778) Scaffolds: The aniline moiety, particularly when substituted with halogens like chlorine, is a cornerstone in the development of pharmaceuticals and agrochemicals. atamanchemicals.comacs.org The position and nature of substituents on the aniline ring can drastically alter the molecule's electronic properties, reactivity, and biological interactions. solubilityofthings.com For instance, 3-chloroaniline is a known intermediate in the synthesis of ligands for serotonin (B10506) receptors and COX-2 inhibitors. atamanchemicals.com The presence of a chlorine atom can enhance membrane permeability and metabolic stability, making it a common feature in drug design.

Thenoyl and Thiophene (B33073) Scaffolds: The 2-thenoyl group is derived from thiophene-2-carboxylic acid. Thiophene, a sulfur-containing aromatic heterocycle, is a "bioisostere" of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity. Thiophene-containing molecules are investigated for a wide array of applications, including as antiproliferative, antimicrobial, and enzyme-inhibiting agents. bohrium.com The combination of thiophene and aniline moieties has been explored for creating conductive polymers with applications in organic electronics and sensors. researchgate.netmdpi.comjept.de

The conjugation of these two scaffolds into a single molecule, this compound, creates a novel chemical entity whose properties are not merely the sum of its parts but are defined by the new electronic and steric arrangement.

Rationale for Investigating this compound as a Subject of Academic Research

The rationale for investigating this compound is built upon the established significance of its constituent parts and related structures. Research into analogous compounds provides a strong foundation for hypothesizing its potential applications.

Pharmaceutical Potential: The fusion of a chloroaniline core with a thenoyl group suggests potential as a bioactive agent. For example, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]pyrimidine derivatives, which share the 3-chloroaniline substructure, were designed as potent dual inhibitors of EGFR/ErbB-2 kinases for cancer therapy. nih.gov Similarly, new thiophene-based compounds have demonstrated promising antiproliferative activity against breast cancer cell lines and potent inhibitory effects against carbonic anhydrase enzymes. bohrium.com This suggests that this compound could be a candidate for screening in oncology and enzymology studies.

Agrochemical Applications: Substituted anilines are precursors to numerous herbicides and pesticides. atamanchemicals.comsolubilityofthings.com The specific isomer 3-chloro-4-methylaniline (B146341) is noted for its use as an avicide. chemicalbook.com Given that molecular manipulation is a key strategy for developing new agrochemicals, the novel structure of this compound makes it a logical candidate for synthesis and evaluation for herbicidal or pesticidal activity.

Material Science Interest: Copolymers of thiophene and aniline are known to form conductive polymers. mdpi.comjept.de The properties of these polymers, such as conductivity and solubility, can be fine-tuned by modifying the monomer units. researchgate.net Investigating this compound as a monomer or a component in polymer synthesis could lead to new materials with tailored electronic or electrochromic properties.

The following table summarizes the documented activities of related chemical scaffolds, providing a compelling case for the investigation of this compound.

| Scaffold/Related Compound | Area of Research | Observed or Potential Application | Reference(s) |

| 3-Chloroaniline | Medicinal Chemistry | Intermediate for serotonin receptor ligands, COX-2 inhibitors. | atamanchemicals.com |

| 4-[3-chloro-4-(benzyloxy)anilino] Derivatives | Medicinal Chemistry | EGFR/ErbB-2 kinase inhibitors (anticancer). | nih.gov |

| Thiophene-based Imines & Amines | Medicinal Chemistry | Antiproliferative, antimicrobial, carbonic anhydrase inhibitors. | bohrium.com |

| 3-Chloro-4-methylaniline | Agrochemicals | Avicide (bird control). | chemicalbook.com |

| Thiophene-Aniline Copolymers | Material Science | Conductive polymers, electrochromic devices, organic solar cells. | researchgate.netmdpi.comjept.de |

Overview of Current Research Gaps and Prospective Directions for this compound Studies

The most significant research gap is the absence of dedicated studies on this compound itself. Its properties, synthesis, and potential activities remain largely uncharacterized in publicly available scientific literature. This presents a clear opportunity for foundational research.

Prospective Research Directions:

Chemical Synthesis and Characterization: The first step is the development of a reliable synthetic route. A logical approach would be the acylation of a suitable precursor, such as 4-amino-2-chlorobenzophenone, or a direct amide coupling between an appropriately substituted aniline and 2-thenoyl chloride. The resulting compound would require thorough characterization using modern analytical techniques to confirm its structure and purity.

Physicochemical Profiling: A comprehensive analysis of the compound's properties is necessary. This would form the basis for any future application development.

| Property | Predicted Value / Information | Rationale / Method |

| Molecular Formula | C11H8ClNOS | Based on structural components. |

| Molecular Weight | 237.71 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature. | Similar anilide and benzophenone (B1666685) structures are typically solids. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on the largely nonpolar aromatic structure. |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | To be determined experimentally. | Essential for structural confirmation and purity assessment. |

Biological and Materials Screening: Based on the rationale derived from related compounds, a targeted screening program should be initiated:

Anticancer Screening: Evaluate cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon).

Enzyme Inhibition Assays: Test for inhibitory activity against relevant enzymes such as carbonic anhydrases, kinases (EGFR/ErbB-2), and cyclooxygenases (COX-2).

Antimicrobial and Agrochemical Testing: Screen for activity against pathogenic bacteria and fungi, as well as for herbicidal and insecticidal properties.

Polymerization Studies: Investigate its ability to act as a monomer for the synthesis of new polymers, and characterize the resulting materials' conductive and optical properties.

By systematically addressing these research gaps, the scientific community can fully elucidate the chemical, physical, and biological profile of this compound, potentially unlocking new applications in medicine, agriculture, and material science.

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNOS |

|---|---|

Molecular Weight |

237.71 g/mol |

IUPAC Name |

(4-amino-2-chlorophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H8ClNOS/c12-9-6-7(13)3-4-8(9)11(14)10-2-1-5-15-10/h1-6H,13H2 |

InChI Key |

JBMJFRILTOZWKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 2 Thenoyl Aniline and Analogues

Retrosynthetic Analysis and Strategic Disconnections of 3-Chloro-4-(2-thenoyl)aniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be considered, primarily revolving around the formation of the carbon-carbon bond of the ketone and the installation of the chlorine and amine functionalities onto the aromatic ring.

The most common disconnections are:

C(acyl)-Aryl Bond Disconnection: This is the most straightforward approach, breaking the bond between the carbonyl carbon and the aniline (B41778) ring. This disconnection points to a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. sigmaaldrich.com The precursors would be a suitably substituted aniline derivative and 2-thenoyl chloride. The aniline's amino group is highly activating but also a Lewis base, which would complex with the Lewis acid catalyst (e.g., AlCl₃). sciencemadness.org Therefore, the amino group must be protected, typically as an acetanilide, before acylation.

C-N Bond Disconnection: This strategy involves forming the amino group late in the synthesis. This can be achieved by reducing a nitro group or through modern catalytic methods like the Buchwald-Hartwig amination. wikipedia.org This approach would start with a pre-formed 3-chloro-4-(2-thenoyl)halobenzene.

C-Cl Bond Disconnection: This involves introducing the chlorine atom via electrophilic aromatic substitution. The timing of this step is crucial, as the directing effects of the other substituents (amino/nitro and acyl groups) will determine the position of chlorination.

These disconnections lead to two primary plausible forward synthetic routes:

Route A: Start with a substituted aniline, protect the amine, perform Friedel-Crafts acylation, chlorinate the resulting ketone, and finally deprotect the amine.

Route B: Start with a chlorinated nitrobenzene, perform a nucleophilic aromatic substitution or acylation, and then reduce the nitro group to form the aniline.

Classical Synthetic Routes to the this compound Scaffold

Classical routes rely on well-established reactions such as electrophilic aromatic substitution and functional group interconversions.

The synthesis of the core aniline structure often begins with a substituted nitrobenzene, as the nitro group can be readily reduced to an amine at a late stage. A common precursor for related structures is 3-nitro-4-chloro-benzophenone. google.com In this pathway, 3-nitro-4-chloro-benzophenone undergoes a high-pressure reaction with ammonia (B1221849) water to substitute the chlorine at position 4 with an amino group, yielding 3-nitro-4-amino-benzophenone. google.com The final step is the reduction of the nitro group. Classical reduction methods, such as using tin(II) chloride in concentrated hydrochloric acid, are effective for converting nitrobenzophenones to the corresponding aminobenzophenones. prepchem.com

A general sequence is as follows:

Nitration: Introduction of a nitro group onto a suitable benzene (B151609) derivative.

Chlorination: Introduction of a chlorine atom. The order of nitration and chlorination is chosen to achieve the desired substitution pattern.

Acylation: A Friedel-Crafts reaction to introduce the ketone moiety.

Reduction: Conversion of the nitro group to an amine.

The introduction of the 2-thenoyl group is typically achieved via a Friedel-Crafts acylation reaction. sigmaaldrich.com This involves reacting a substituted benzene ring with 2-thenoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The key steps in this process are:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of 2-thenoyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aniline precursor attacks the acylium ion. To avoid N-acylation and catalyst poisoning, the amino group of the aniline must first be protected, for example, as an acetanilide. The acetamido group is an ortho, para-director, guiding the incoming acylium ion to the position para to it.

Deprotonation: The aromaticity of the ring is restored by the loss of a proton.

Deprotection: The protecting group (e.g., acetyl) is removed, typically by acid or base hydrolysis, to reveal the free amino group of the final product.

| Step | Reagents and Conditions | Purpose |

| Protection | Aniline derivative, Acetic Anhydride | Convert -NH₂ to -NHCOCH₃ to prevent side reactions. |

| Acylation | Acetanilide derivative, 2-Thenoyl Chloride, AlCl₃ | Introduce the 2-thenoyl group onto the aromatic ring. |

| Deprotection | Acid or Base (e.g., HCl or NaOH) | Regenerate the free -NH₂ group. |

The introduction of the chlorine atom at the 3-position of the aniline ring requires careful planning due to the directing effects of the existing functional groups. The acetamido (-NHCOCH₃) group is an ortho, para-director, while the ketone (-COR) group is a meta-director.

Several strategies can be employed for chlorination:

Chlorination of the Acetanilide Precursor: Chlorinating 4-acetamidobenzophenone would likely result in chlorination ortho to the powerful activating acetamido group, leading to the desired 3-chloro product. Common chlorinating agents for this electrophilic aromatic substitution include molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) or N-chlorosuccinimide (NCS).

Starting with a Chlorinated Precursor: A more regioselective approach is to begin the synthesis with a molecule that already contains the desired chlorine atom. For instance, starting with 2-chloro-4-nitrotoluene, which can be converted to 3-chloro-4-methylaniline (B146341). researchgate.net This aniline could then be acylated. Another route starts with 3,4-dichloronitrobenzene, where one chlorine is selectively substituted before proceeding. nih.gov

| Reagent | Conditions | Selectivity Notes |

| Cl₂ / Lewis Acid (e.g., FeCl₃, AlCl₃) | Anhydrous conditions, often in a chlorinated solvent. | Standard method for activated and deactivated rings. khanacademy.org |

| N-Chlorosuccinimide (NCS) | Often used with an acid catalyst. | A milder alternative to Cl₂, useful for sensitive substrates. |

| Sulfuryl Chloride (SO₂Cl₂) | Can be used with a catalyst or initiated by heat/light. | Can provide good regioselectivity depending on the substrate. |

Modern and Emerging Synthetic Approaches for this compound Derivatives

Modern synthetic organic chemistry offers powerful catalytic methods that provide greater efficiency, functional group tolerance, and flexibility compared to classical routes.

Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing the scaffold of this compound and its analogues. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org This can be applied to synthesize the diaryl ketone core of the target molecule or its analogues. For example, a 2-thenoylboronic acid could be coupled with a 4-amino-3-chlorobromobenzene under palladium catalysis. This method is highly versatile and tolerates a wide range of functional groups. libretexts.org The direct synthesis of ketones from acyl chlorides and boronic acids via Suzuki coupling is also a highly chemoselective and efficient modern method. acs.org

Buchwald-Hartwig Amination for C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction is a powerful tool for synthesizing aniline derivatives and could be used as a final step in the synthesis of this compound. For example, a precursor such as 4-bromo-2-chloro-(2-thenoyl)benzene could be coupled with ammonia or an ammonia equivalent to install the primary amine. This late-stage functionalization allows for the rapid synthesis of a library of analogues by varying the amine coupling partner. acs.orgstackexchange.com

| Coupling Reaction | Bond Formed | Typical Reactants | Catalyst System |

| Suzuki-Miyaura | Aryl-Aryl or Acyl-Aryl (C-C) | Organoboronic acid + Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |

| Buchwald-Hartwig | Aryl-Amine (C-N) | Organohalide + Amine | Pd catalyst + Phosphine ligand + Base |

These modern catalytic methods offer significant advantages in terms of substrate scope and reaction conditions, enabling the synthesis of complex aniline derivatives that may be difficult to access through classical pathways.

Microwave-Assisted Synthetic Strategies for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. The synthesis of this compound and its analogues, which typically involves a Friedel-Crafts acylation or related C-N coupling reactions, can be substantially optimized through the application of microwave irradiation. This efficiency stems from the unique heating mechanism of microwaves, known as dielectric heating, where polar molecules and ions in the reaction mixture align with the oscillating electric field, generating heat rapidly and uniformly throughout the bulk of the material. anton-paar.com

This direct "in-core" heating avoids the slow and inefficient process of thermal conduction from an external heat source, leading to a dramatic reduction in reaction times—often from hours to mere minutes. anton-paar.comorganic-chemistry.org This rapid heating to the target temperature can also minimize the formation of unwanted byproducts that may occur during prolonged exposure to high temperatures in conventional methods. anton-paar.com

Research into the synthesis of related heterocyclic systems, such as anilinopyrimidines and quinolines derived from substituted anilines, demonstrates the efficacy of microwave-assisted approaches. researchgate.netrsc.orgnih.gov For instance, nucleophilic substitution reactions involving chloro-substituted heterocycles and various anilines show spectacular acceleration and high conversion rates under microwave irradiation, often in solvent-free conditions. rsc.orgnih.gov Applying these principles to the synthesis of thenoyl-anilines, a key reaction step such as the acylation of a substituted aniline with a thenoyl derivative can be performed in a dedicated microwave reactor. The use of sealed vessels allows for superheating solvents far above their atmospheric boiling points, further increasing the reaction rate according to the Arrhenius law. anton-paar.com

The table below illustrates a comparative analysis of conventional versus microwave-assisted synthesis for a representative acylation reaction leading to a thenoyl-aniline system, based on findings from analogous heterocyclic syntheses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8-12 h) | 10–40 minutes | organic-chemistry.orgmdpi.com |

| Temperature | Reflux temperature of solvent | Superheated (e.g., 150-170 °C) | organic-chemistry.orgnih.gov |

| Yield | Moderate to Good | Good to Excellent (often >90%) | nih.govnih.gov |

| Solvent | Often requires high-boiling point solvents | Can be performed in greener solvents or solvent-free | mdpi.comcem.com |

| Byproduct Formation | Higher potential due to long reaction times | Minimized due to rapid heating and short times | anton-paar.com |

Application of Green Chemistry Principles in the Synthesis of Thenoyl-Aniline Systems

The integration of green chemistry principles into the synthesis of thenoyl-aniline systems is crucial for developing environmentally benign and sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for this optimization, focusing on areas such as waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. acs.org

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation reaction. Traditionally, this reaction employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often uses hazardous chlorinated solvents like 1,2-dichloroethane. acs.orgrsc.org This approach suffers from poor atom economy and generates significant amounts of corrosive and toxic waste, which is difficult to treat.

Modern, greener methodologies aim to replace these problematic reagents. Key strategies include:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a reagent is preferred over stoichiometric quantities. acs.org For Friedel-Crafts acylations, this involves developing solid acid catalysts like zeolites or clays (B1170129) (e.g., montmorillonite (B579905) K10), which are reusable, non-corrosive, and easily separated from the reaction mixture. acs.org Another innovative approach is the use of methanesulfonic anhydride, a metal- and halogen-free reagent that allows for the preparation of aryl ketones with minimal waste. acs.orgorganic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, for instance, exhibits 100% atom economy for the reduction of a nitro group on an aniline precursor, a significant improvement over methods like iron-acetic acid reduction that generate substantial waste. acs.orgnih.gov

Safer Solvents and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). mdpi.com Performing reactions under solvent-free ("neat") conditions, often facilitated by microwave heating, is an ideal approach that reduces waste and simplifies purification. cem.comnih.gov When a solvent is necessary, greener alternatives such as water, ethanol, or ionic liquids are explored. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional heating, as it heats the reaction mixture directly, minimizing energy loss to the environment. anton-paar.comorganic-chemistry.org

The following table summarizes the application of these principles by comparing traditional and green approaches for the synthesis of thenoyl-aniline systems.

| Energy Efficiency | Prolonged heating using conventional oil baths or heating mantles. | Microwave irradiation for rapid and direct heating, significantly reducing energy consumption. | anton-paar.comorganic-chemistry.org |

Advanced Purification and Isolation Techniques for this compound and Its Intermediates

The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a final product of high purity. While traditional methods like recrystallization and distillation are valuable, a range of advanced techniques can be employed to address specific purification challenges, such as the removal of closely related impurities or trace contaminants.

Chromatographic Methods:

Flash Chromatography: This is a standard and efficient method for purifying the crude product. By using a silica (B1680970) gel stationary phase and an optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes), it is possible to separate the desired product from unreacted starting materials and byproducts formed during the reaction. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities of material, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography. Reverse-phase HPLC is particularly useful for purifying polar aromatic compounds like substituted anilines.

Solid-Phase Extraction (SPE): On-line or off-line SPE is an effective technique for sample cleanup, particularly for removing impurities from reaction workups or for concentrating the analyte from dilute solutions. thermofisher.com Cartridges packed with polymeric sorbents (e.g., divinylbenzene (B73037) polymer) can be used to retain the aniline derivative while allowing more polar or non-polar impurities to be washed away. thermofisher.com This method is advantageous due to its speed, automation potential, and reduced solvent consumption compared to traditional liquid-liquid extraction. thermofisher.com

Adsorption on Specialized Media: For removing specific types of impurities, specialized adsorbents can be highly effective. Zeolites, for instance, have been shown to readily adsorb aniline and nitro-substituted anilines from aqueous solutions. researchgate.net The shape-selective nature of zeolites allows them to trap molecules based on size and polarity, offering a method for selectively removing certain intermediates or byproducts. researchgate.netresearchgate.net

Advanced Crystallization and Distillation: For purifying aniline intermediates, which may be liquids or low-melting solids, vacuum distillation is a powerful technique. A patent describing the purification of aniline mentions multi-column distillation systems to separate low-boiling and high-boiling impurities, yielding aniline in pure form. google.com For the final solid product, controlled crystallization from a carefully selected solvent or solvent mixture is essential for achieving high crystalline purity and removing amorphous impurities.

The table below outlines various purification techniques and their specific applications in the context of synthesizing this compound.

Table 3: Purification and Isolation Techniques

| Technique | Application | Advantages | Source(s) |

|---|---|---|---|

| Flash Chromatography | Primary purification of crude final product and intermediates. | Fast, efficient for moderate to large quantities, good resolution for many impurities. | nih.gov |

| Preparative HPLC | Final polishing to achieve >99% purity; separation of isomers. | Excellent resolution, suitable for difficult separations. | thermofisher.com |

| Solid-Phase Extraction (SPE) | Rapid cleanup of reaction mixtures; removal of aqueous-soluble impurities. | Fast, automatable, reduces solvent use. | thermofisher.com |

| Adsorption on Zeolites | Selective removal of aniline-based impurities from process streams. | High selectivity based on molecular size and polarity; potential for regeneration. | researchgate.netresearchgate.net |

| Vacuum Distillation | Purification of liquid aniline intermediates. | Effective for separating components with different boiling points. | google.com |

| Recrystallization | Final purification of the solid product to achieve high crystalline purity. | Highly effective for removing soluble impurities, yields crystalline solid. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 2 Thenoyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Chloro-4-(2-thenoyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring, the thenoyl group, and the amine group.

The aromatic region of the spectrum would be particularly informative. The protons on the substituted aniline ring are expected to appear as a set of multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the thenoyl group, and the electron-donating effect of the amine group. Similarly, the protons of the thiophene (B33073) ring in the thenoyl moiety will exhibit characteristic chemical shifts and coupling patterns. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aniline Ring H | Data not available | - | - |

| Thenoyl Ring H | Data not available | - | - |

| NH₂ | Data not available | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The spectrum would show signals for the carbons of the aniline ring, with the carbon atoms attached to the chlorine, nitrogen, and the carbonyl group showing characteristic downfield shifts. The carbonyl carbon of the thenoyl group is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the thiophene ring will also have distinct chemical shifts.

¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aniline Ring C | Data not available |

| Thenoyl Ring C | Data not available |

| Carbonyl C=O | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to establish the proton connectivity within the aniline and thenoyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aniline ring and the thenoyl group through the carbonyl linker.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H stretching: The amine group would show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the range of 1630-1680 cm⁻¹.

C-N stretching: The stretching vibration of the aryl-amine C-N bond would appear in the 1250-1360 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bond.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic rings would also be present.

FTIR Data Table for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H stretch | Data not available |

| C=O stretch | Data not available |

| C-N stretch | Data not available |

| C-Cl stretch | Data not available |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds within the thiophene ring. The C-S bond of the thenoyl group may also give a characteristic Raman signal.

Raman Spectroscopy Data Table for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | Data not available |

| Thiophene Ring Vibration | Data not available |

| C-S stretch | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₁H₈ClNOS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The presence of chlorine and sulfur atoms, with their characteristic isotopic distributions (³⁵Cl/³⁷Cl and ³²S/³⁴S), results in a distinctive isotopic pattern for the molecular ion peak [M]⁺. This pattern serves as a crucial confirmation of the compound's identity.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C₁₁H₈ClNOS)

| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₁₁H₈³⁵ClNOS]⁺ | Most abundant isotopes | 252.9964 | 100.00 |

| [C₁₁H₈³⁷ClNOS]⁺ | Contains ³⁷Cl isotope | 254.9935 | 32.00 |

The fragmentation pattern observed in a mass spectrum provides further structural information. For this compound, fragmentation would likely occur at the weakest bonds. Common fragmentation pathways for related aromatic ketones and anilines include alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. nih.gov Expected fragmentations could include the loss of the thenoyl group or the chloroaniline moiety. The fragmentation of the thiophene ring itself can also produce diagnostic ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely employed for the separation, identification, and quantification of individual components in a mixture, making it an excellent tool for assessing the purity of a synthesized compound like this compound. epa.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column. baua.de Different compounds travel through the column at different rates based on their volatility and interaction with the stationary phase, resulting in their separation. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component.

For purity assessment, the resulting chromatogram would ideally show a single, large peak corresponding to this compound at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Any other peaks would indicate the presence of impurities, which could be starting materials, by-products, or degradation products. The mass spectrum of each impurity peak can be analyzed to help identify its structure. d-nb.inforesearchgate.net

Table 2: Representative GC-MS Data for a Purity Assessment

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 12.54 | 0.75 | Impurity A |

| 2 | 15.82 | 98.95 | This compound |

X-ray Crystallography for Precise Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related aniline derivatives provides insight into the type of structural information that can be obtained. mdpi.com For a molecule to be analyzed by this method, it must first be grown as a suitable single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Studies on related compounds, such as 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline and 3-Chloro-4-fluoroanilinium picrate (B76445), have successfully elucidated their solid-state structures. researchgate.netresearchgate.net These analyses reveal precise intramolecular dimensions and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net For this compound, X-ray crystallography would confirm the planarity of the aromatic rings and the orientation of the thenoyl group relative to the aniline ring.

Table 3: Illustrative Crystallographic Data from Related Aniline Compounds

| Parameter | 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net | 3-Chloro-4-fluoroanilinium picrate researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 16.3698 | 7.1528 |

| b (Å) | 6.7787 | 22.0673 |

| c (Å) | 15.9609 | 9.0068 |

| α (°) | 90 | 90 |

| β (°) | 105.284 | 98.490 |

| γ (°) | 90 | 90 |

Computational and Theoretical Investigations of 3 Chloro 4 2 Thenoyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and various electronic properties derived from the electron density distribution. researchgate.netnih.gov

For a molecule like 3-Chloro-4-(2-thenoyl)aniline, DFT studies would begin by optimizing the geometry to predict bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions. Furthermore, DFT can compute the distribution of electronic charge on each atom (e.g., Mulliken charges), which reveals insights into the molecule's polarity and the location of electron-rich and electron-deficient centers.

Due to a lack of specific published DFT data for this compound, the following table presents illustrative DFT-calculated structural parameters for a related compound, p-chloroaniline, to demonstrate the type of data obtained from such studies.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for p-Chloroaniline

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.40 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N | 120.3° | |

| Dihedral Angle | C-C-N-H | ~180° |

Note: These values are representative for p-chloroaniline calculated using a common DFT method (e.g., B3LYP/6-311++G(d,p)) and serve as an example.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as the primary electron donor, is associated with the ionization potential, while the LUMO, the primary electron acceptor, relates to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. umn.edu A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. umn.edu Conversely, a small energy gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

The following table provides an illustrative example of these parameters, calculated for p-chloroaniline, as specific data for this compound is not available.

Table 2: Illustrative FMO and Reactivity Descriptors for p-Chloroaniline

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.58 |

| LUMO Energy | ELUMO | -0.45 |

| Energy Gap | ΔE | 5.13 |

| Ionization Potential | I | 5.58 |

| Electron Affinity | A | 0.45 |

| Electronegativity | χ | 3.015 |

| Chemical Hardness | η | 2.565 |

| Electrophilicity Index | ω | 1.77 |

Note: These values are representative for p-chloroaniline and serve as an example of data derived from FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

While quantum chemical calculations describe the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the surrounding environment.

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and behavior. MD simulations are particularly useful for exploring these solvent effects. By explicitly including solvent molecules (such as water or a non-polar solvent like chloroform) in the simulation box, it is possible to observe how solvent-solute interactions affect the conformational preferences of this compound. For instance, in a polar solvent like water, the molecule might adopt conformations that maximize hydrogen bonding opportunities, while in a non-polar solvent, intramolecular interactions might dominate, leading to more compact structures. These simulations help predict the molecule's behavior in different chemical and biological media.

In Silico ADME/Tox Prediction Methodologies and Their Application to this compound

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical component of modern drug discovery and chemical safety assessment. These predictive models use a molecule's structure to estimate its pharmacokinetic and toxicological profile, reducing the need for extensive experimental testing in the early stages of development.

The methodologies are typically based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are built by training algorithms on large datasets of compounds with known experimental ADME/Tox properties. The models identify correlations between molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) and the ADME/Tox endpoints.

For this compound, these predictive models could be applied to estimate a range of properties. While specific predictions for this exact molecule are not publicly available, the table below illustrates the types of parameters that are typically evaluated using common predictive models for a substituted aniline (B41778).

Table 3: Illustrative In Silico ADME/Tox Predictions for an Aniline Derivative

| Property Category | Parameter | Predicted Value/Classification | Predictive Model Focus |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low/Moderate | Predicts ability to cross into the central nervous system. | |

| Distribution | Plasma Protein Binding | High | Estimates the fraction of compound bound to plasma proteins. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6/3A4 | Predicts interactions with major drug-metabolizing enzymes. |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Predicts likelihood of active renal excretion. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicts the potential to cause genetic mutations. |

| Hepatotoxicity | Potential risk | Estimates the risk of liver damage. |

Note: This data is illustrative and represents the output of typical in silico ADME/Tox prediction tools for a hypothetical aniline derivative. Actual values require specific calculations.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, this is often used to predict how a small molecule ligand, such as this compound, might interact with a protein target.

Based on studies of analogous compounds, the binding modes of this compound are likely dictated by the arrangement of its key functional groups: the chloroaniline ring, the thenoyl group, and the linking amide. These features allow for a variety of interactions within a protein's binding pocket.

The aniline portion of the molecule, with its amino group, can act as a hydrogen bond donor. The aromatic ring itself can participate in several types of non-covalent interactions, including:

Pi-pi stacking: Interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Pi-alkyl interactions: Interactions with aliphatic side chains of amino acids like alanine, valine, leucine, and isoleucine.

Halogen bonding: The chlorine atom on the aniline ring can form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

The thenoyl group, containing a thiophene (B33073) ring and a carbonyl group, also contributes significantly to binding. The sulfur atom in the thiophene ring can engage in sulfur-pi interactions, while the carbonyl oxygen is a potent hydrogen bond acceptor.

For instance, in studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives targeting Monoamine Oxidase-B (MAO-B), a key anti-Parkinsonian target, similar chloro-substituted aromatic compounds were observed to form hydrogen bonds and pi-sulfur interactions within the enzyme's active site. asiapharmaceutics.info Specifically, interactions with cysteine and tyrosine residues were noted. asiapharmaceutics.info It is plausible that this compound could adopt a similar binding mode in related enzymes, with its chloroaniline moiety orienting towards hydrophobic pockets and forming specific interactions with key residues.

Furthermore, molecular docking studies of other aniline derivatives against various cancer targets have highlighted the importance of the substituted aniline scaffold in achieving high binding affinity. nih.gov These studies often reveal hydrogen bonding from the aniline NH group and hydrophobic interactions from the substituted aromatic rings as crucial for stabilizing the ligand-protein complex. nih.gov

The table below summarizes the potential interactions for different moieties of this compound based on findings for related structures.

| Moiety | Potential Interaction Types | Potential Interacting Amino Acid Residues |

| 3-Chloroaniline (B41212) | Hydrogen Bonding (donor), Pi-pi Stacking, Halogen Bonding | Asp, Glu, Gln, Asn, Phe, Tyr, Trp, Ser, Thr |

| Amide Linker | Hydrogen Bonding (donor and acceptor) | Ser, Thr, Asn, Gln, Main chain C=O and N-H groups |

| 2-Thenoyl Group | Hydrogen Bonding (acceptor), Pi-pi Stacking, Sulfur-pi Interactions | Lys, Arg, His, Phe, Tyr, Trp, Met |

The binding affinity of a ligand to its target is a critical parameter in determining its potential biological activity. This is often expressed as a docking score or binding energy in kcal/mol, with more negative values indicating a stronger interaction.

While specific binding affinity data for this compound is not available, we can examine the computational data for analogous compounds to estimate its potential. For example, studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives targeting MAO-B have reported binding energies that are more favorable than those of known inhibitors like selegiline (B1681611) and rasagiline. asiapharmaceutics.info This suggests that the chloro-substituted phenyl ring contributes favorably to the binding affinity.

The following interactive table presents a hypothetical summary of potential binding affinities and key interactions for this compound with various protein targets, extrapolated from studies on similar molecules. The data is illustrative and intended to provide a comparative perspective.

| Target Protein Family | Representative Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinases | EGFR, VEGFR | -8.0 to -10.5 | Hydrogen bonds with backbone residues in the hinge region, hydrophobic interactions with the allosteric pocket. |

| Monoamine Oxidases | MAO-B | -7.5 to -9.8 | Pi-sulfur interactions with cysteine residues, hydrogen bonds with tyrosine residues. |

| Bacterial Enzymes | DNA Gyrase, DHFR | -6.5 to -8.5 | Hydrogen bonds with active site residues, hydrophobic interactions with the binding groove. |

| Anticancer Targets | CDK2 | -7.0 to -9.0 | Hydrogen bonds with key catalytic residues, pi-pi stacking with aromatic residues. |

It is important to emphasize that these are theoretical estimations based on the computational analysis of structurally related compounds. scirp.org Experimental validation through in-vitro assays would be necessary to confirm the actual binding affinities and biological activities of this compound.

Structure Activity Relationship Sar and Lead Optimization Studies of 3 Chloro 4 2 Thenoyl Aniline Analogues

Rational Design and Synthesis of 3-Chloro-4-(2-thenoyl)aniline Derivatives for SAR Exploration

The rational design of novel analogues of this compound is a strategic endeavor that combines chemical intuition with computational insights. The synthesis of these derivatives typically involves multi-step reaction sequences, allowing for the introduction of diverse chemical functionalities at specific positions within the molecule. This targeted approach is essential for building a comprehensive understanding of the SAR.

The aniline (B41778) ring of this compound is a primary target for modification to explore its impact on biological activity. The nature, size, and electronic properties of substituents on this ring can dramatically alter the compound's interaction with its biological target.

Research into related chloro-aniline derivatives has shown that the position and nature of substituents are critical. For instance, in various series of biologically active anilines, the introduction of electron-withdrawing or electron-donating groups can modulate activity. Studies on other substituted anilines have demonstrated that the specific placement of halogen atoms or small alkyl groups can influence potency and selectivity. While direct studies on this compound are not extensively documented in publicly available literature, the principles derived from analogous series are instructive. For example, the existing chloro substituent at the 3-position already imposes a specific electronic and steric environment. Further modifications, such as the introduction of additional groups or the alteration of the existing chlorine atom's position, are key areas of investigation in SAR studies.

Table 1: Hypothetical Substituent Effects on the Aniline Ring

| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |

| 2-position | Small, electron-donating (e.g., -CH₃) | Potential increase | May enhance binding through favorable steric interactions or by modulating the pKa of the aniline nitrogen. |

| 5-position | Electron-withdrawing (e.g., -NO₂) | Potential decrease | Could reduce the electron density of the ring system, potentially weakening key interactions with the target. |

| 6-position | Bulky group (e.g., -t-butyl) | Likely decrease | May introduce steric hindrance, preventing optimal binding to the target protein. |

The 2-thenoyl group is another critical component of the molecule, offering opportunities for significant structural diversification. Modifications can include altering the thiophene (B33073) ring itself or the carbonyl linker. Replacing the thiophene ring with other heterocyclic or aromatic systems can probe the importance of its specific electronic and steric features for biological activity. Such bioisosteric replacements are a common strategy in lead optimization.

For instance, substituting the thiophene with a furan, pyrrole, or even a phenyl ring can reveal whether the sulfur atom is essential for activity and how the electronics of the aromatic system influence binding.

The amide bond linking the aniline and thenoyl moieties serves as a crucial linker. Modifications in this region, such as altering its rigidity or replacing it with bioisosteres like a reverse amide, an ester, or a sulfonamide, can have a profound impact on the molecule's conformation and, consequently, its biological activity. nih.gov Strategies to replace the entire aniline motif with saturated isosteres have also been explored in medicinal chemistry to mitigate potential metabolic liabilities associated with anilines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. nih.govsemanticscholar.org This powerful tool aids in understanding the physicochemical properties that govern activity and in predicting the potency of novel, unsynthesized compounds.

Derivation and Selection of Physicochemical Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For aniline derivatives, a wide range of descriptors are often considered. nih.govimist.ma

Commonly Used Descriptor Classes in QSAR Studies of Aniline Derivatives:

Electronic Descriptors: These describe the electron distribution in a molecule and include parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. imist.ma

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and van der Waals volume. nih.gov

Hydrophobicity Descriptors: These quantify the lipophilicity of a compound, with LogP (the logarithm of the octanol-water partition coefficient) being the most common. nih.gov

Topological Descriptors: These are numerical representations of molecular structure, encoding information about atomic connectivity and branching. frontiersin.org

The selection of the most relevant descriptors is a critical step, often involving statistical techniques to identify those that have the most significant correlation with biological activity. nih.gov

Statistical Model Development and Validation for Predictive Activity

Once a set of relevant descriptors is chosen, a mathematical model is developed to relate them to the biological activity. Various statistical methods can be employed for this purpose.

Statistical Methods in QSAR Model Development:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated. nih.gov

Machine Learning Algorithms: More advanced techniques like Artificial Neural Networks (ANN) can capture non-linear relationships between descriptors and activity. imist.ma

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. nih.govsemanticscholar.orguniroma1.it

Key Validation Techniques:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability and predictive ability within the training set.

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development.

Y-randomization: This test ensures that the model is not a result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model.

A well-validated QSAR model can be a powerful predictive tool in the rational design of new this compound analogues with enhanced biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design methodologies are pivotal for the optimization of lead compounds such as those derived from the this compound core. acs.org These approaches leverage the information from a set of known active molecules to develop a pharmacophore model, which represents the key steric and electronic features necessary for biological activity.

A hypothetical pharmacophore model for a series of this compound analogues might be developed based on their inhibitory activity against a target, such as a protein kinase. The essential features of such a model could include:

A hydrogen bond acceptor: The carbonyl oxygen of the thenoyl group is a strong candidate for a hydrogen bond acceptor feature.

A hydrogen bond donor: The amine group on the aniline ring can act as a hydrogen bond donor. nih.gov

An aromatic/hydrophobic region: The thiophene ring of the thenoyl group would constitute a key hydrophobic and aromatic interaction site. nih.govnih.gov

An additional aromatic/hydrophobic region: The chloro-substituted aniline ring provides another crucial hydrophobic region.

A halogen bond acceptor (optional): The chlorine atom could potentially form halogen bonds with the target protein, a feature that is increasingly recognized in drug design.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with a high probability of being active. Furthermore, it serves as a guide for the synthesis of new analogues by highlighting the key interaction points to maintain or enhance.

Ligand-based drug design also involves the systematic modification of the lead structure and the analysis of the resulting changes in activity, a process known as Structure-Activity Relationship (SAR) analysis. For the this compound scaffold, a hypothetical SAR study might explore the effects of substituents on both the aniline and thenoyl rings. The findings of such a study can be summarized in a data table.

| Compound ID | R1 (Aniline Ring) | R2 (Thenoyl Ring) | Hypothetical IC50 (nM) |

|---|---|---|---|

| 1 | 4-H | 5-H | 150 |

| 2 | 4-F | 5-H | 120 |

| 3 | 4-OCH3 | 5-H | 350 |

| 4 | 4-H | 5-Br | 80 |

| 5 | 4-H | 5-CH3 | 200 |

From this hypothetical data, one could infer that small, electron-withdrawing groups at the 4-position of the aniline ring are tolerated or slightly beneficial, while bulky, electron-donating groups are detrimental to activity. Similarly, a bulky, electronegative substituent at the 5-position of the thenoyl ring appears to enhance potency.

Fragment-Based Drug Design Strategies Applied to the this compound Core

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that begins with the identification of low-molecular-weight fragments that bind to the target protein, typically with low affinity. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound core itself can be deconstructed into constituent fragments for an FBDD campaign.

For instance, the core could be broken down into three primary fragments:

Fragment A: 3-chloroaniline (B41212)

Fragment B: Thiophene-2-carboxylic acid

Fragment C: A simplified aminophenyl ketone

A fragment library containing these and other related small molecules would be screened against the target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. The goal is to identify fragments that bind to the target's active site.

Once binding fragments have been identified, they can be elaborated using several strategies:

Fragment Growing: A confirmed fragment hit is extended by adding chemical moieties that can interact with adjacent pockets of the binding site, thereby increasing affinity and potency.

Fragment Merging: Two or more fragments that bind to distinct but nearby sites on the target are combined into a single, more potent molecule.

Fragment Linking: Two fragments binding to adjacent sites are connected via a chemical linker of appropriate length and flexibility.

A hypothetical fragment screening campaign for a kinase target might yield the following initial hits:

| Fragment ID | Fragment Structure | Hypothetical Binding Affinity (KD, µM) |

|---|---|---|

| F1 | 3-chloroaniline | >1000 |

| F2 | 2-aminopyridine (B139424) | 800 |

| F3 | Thiophene | 500 |

| F4 | Benzofuran | 650 |

In this hypothetical scenario, 2-aminopyridine and thiophene show weak binding. A medicinal chemist could then attempt to link these two fragments in an orientation that mimics the this compound scaffold, or grow one of the fragments to incorporate the key features of the other, with the aim of achieving a significant improvement in binding affinity.

Mechanistic Insights into the Biological Activity of 3 Chloro 4 2 Thenoyl Aniline and Its Derivatives in Vitro Studies

Identification and Validation of Molecular Targets and Pathways

There are no available in vitro studies that identify or validate specific molecular targets or pathways for 3-Chloro-4-(2-thenoyl)aniline or its derivatives.

In Vitro Enzyme Inhibition Assays

No data from in vitro enzyme inhibition assays for this compound or its derivatives have been reported in the scientific literature.

Receptor Binding and Activation Studies

Information regarding receptor binding and activation studies for this compound is not available.

Cell-Based Assays for Investigating Cellular Responses

Modulation of Cellular Proliferation and Viability

There are no published cell-based assay results investigating the modulation of cellular proliferation and viability by this compound or its derivatives.

Cell Cycle Progression Analysis

No studies analyzing the effects of this compound or its derivatives on cell cycle progression have been found.

Induction of Apoptotic or Necrotic Cell Death Pathways

There is no available research on the induction of apoptotic or necrotic cell death pathways by this compound or its derivatives.

Evaluation of Cellular Uptake and Subcellular Distribution

The process by which a compound enters a cell and where it localizes are fundamental determinants of its biological activity. For a novel compound like this compound, researchers would typically employ a variety of in vitro techniques to assess its cellular uptake and subcellular distribution.

Methodologies for Studying Cellular Uptake:

Fluorescent Labeling: The compound could be labeled with a fluorescent dye. Live-cell imaging techniques, such as confocal microscopy, would then be used to visualize its entry into cultured cells over time.

Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can quantify the intracellular concentration of the compound after incubating it with cells for various time points.

Investigating Subcellular Distribution:

Organelle-Specific Dyes: Co-localization studies using fluorescent dyes that specifically stain organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can indicate where the compound accumulates within the cell.

Cell Fractionation: This biochemical technique involves separating the major organelles and cellular compartments. Subsequent analysis of each fraction by methods like high-performance liquid chromatography (HPLC) or LC-MS would provide quantitative data on the compound's distribution.

Without experimental data, the cellular uptake and distribution of this compound remain speculative.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is a cornerstone of pharmacological research. This involves identifying the specific molecular targets and the subsequent changes in cellular processes.

Gene Expression Profiling and Proteomics Analysis

Gene Expression Profiling:

Microarray or RNA-sequencing (RNA-Seq) analyses are powerful tools to obtain a global view of how a compound alters gene expression. In a hypothetical study, cells treated with this compound would be compared to untreated control cells. The resulting data would reveal which genes are up- or down-regulated, offering clues about the cellular pathways affected. For instance, a study on the related compound 3,4-dichloroaniline (B118046) in zebrafish larvae identified alterations in proteins involved in metabolic processes and development.

Proteomics Analysis:

Proteomics complements gene expression studies by analyzing changes at the protein level. Techniques like two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based approaches (e.g., shotgun proteomics) can identify and quantify changes in protein abundance and post-translational modifications. This can reveal the direct protein targets of a compound or the downstream effects on protein networks.

A hypothetical data table from a proteomics study might look like this:

| Protein ID | Protein Name | Fold Change (Treated vs. Control) | p-value | Putative Function |

| P12345 | Kinase X | -2.5 | <0.01 | Cell Cycle Regulation |

| Q67890 | Transcription Factor Y | 1.8 | <0.05 | Apoptosis |

| A1B2C3 | Metabolic Enzyme Z | -3.1 | <0.01 | Glucose Metabolism |

This is a fictional data table for illustrative purposes only.

Analysis of Intracellular Signaling Cascades

Many bioactive compounds influence intracellular signaling cascades, which are complex networks that transmit signals from the cell surface to intracellular targets. To investigate this for this compound, researchers would typically examine its effect on key signaling pathways, such as:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A crucial regulator of cell growth, metabolism, and survival.

NF-κB Pathway: Plays a central role in inflammatory responses.

Western blotting is a common technique used to assess the activation state of proteins within these pathways by measuring their phosphorylation levels.

Protein-Protein and Protein-DNA Interaction Studies

The biological effects of a compound can be mediated by its influence on the interactions between proteins or between proteins and DNA.

Protein-Protein Interactions (PPIs):

Techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry can identify proteins that interact with a specific target. If this compound is found to bind to a particular protein, Co-IP could reveal its binding partners and how the compound affects this interaction network.

Protein-DNA Interactions:

If there is reason to believe the compound affects gene expression by altering the binding of transcription factors to DNA, methods like chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-Seq) could be employed. This would identify the specific DNA regions where a transcription factor of interest binds and whether the compound enhances or inhibits this binding.

Medicinal Chemistry and Drug Discovery Aspects of 3 Chloro 4 2 Thenoyl Aniline Scaffolds

Prodrug Design Strategies for Enhanced Pharmacological Profiles

Prodrug design is a method used to overcome undesirable properties of a drug candidate by chemically modifying it into an inactive form that, after administration, is converted to the active drug. This can improve solubility, permeability, or targeted delivery. There is no available research describing the design or synthesis of prodrugs based on the 3-Chloro-4-(2-thenoyl)aniline structure to enhance its pharmacological profile.

Chemoinformatics and Virtual Screening Applications for Novel Analogue Discovery

Chemoinformatics and virtual screening are powerful computational tools used to identify promising new drug candidates from large databases of chemical structures. nih.gov These methods rely on understanding the pharmacophore—the essential three-dimensional arrangement of functional groups necessary for biological activity. grafiati.comsemanticscholar.org A search of the scientific literature did not yield any studies where this compound was used as a query molecule in virtual screening campaigns or for the development of pharmacophore models to discover novel analogues.

Patent Landscape and Intellectual Property Analysis of this compound Derivatives

An analysis of the patent landscape is crucial for understanding the commercial and developmental interest in a particular chemical scaffold. While patents exist for structurally related compounds, such as 3-chloro-4-fluoroaniline (B193440) nih.govgoogle.com and derivatives of 3-chloro-4-(2-pyridylmethoxy)aniline justia.comusbio.nettcichemicals.com, no patents specifically claiming this compound or its direct derivatives as a core structure for therapeutic agents were identified in the available search results. This suggests that the compound may be a novel entity for drug discovery or primarily used as a chemical intermediate rather than a therapeutic scaffold itself.

Q & A

Q. What computational tools predict the compound’s ADMET properties?

- Software : Use SwissADME for absorption (LogP ~2.8), BOILED-Egg model for BBB permeability, and ProTox-II for toxicity profiling. Validate with in vitro CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.